molecular formula C42H47BFN5O6S B14793634 Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B14793634
M. Wt: 779.7 g/mol
InChI Key: QEURDHWSPDYCAY-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[5,6][1,3]oxazino[3,4-a]indol core substituted with a 5-cyclopropylthiophen-2-yl group, a fluorine atom, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The inclusion of a dioxaborolan group enhances its stability and bioavailability, a strategy observed in boron-containing pharmaceuticals like bortezomib .

Properties

Molecular Formula

C42H47BFN5O6S

Molecular Weight

779.7 g/mol

IUPAC Name

methyl N-[1-[2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H47BFN5O6S/c1-22(2)36(47-40(51)52-7)38(50)48-16-8-9-30(48)37-45-21-28(46-37)24-18-27(44)35-31-19-25-17-26(43-54-41(3,4)42(5,6)55-43)12-13-29(25)49(31)39(53-32(35)20-24)34-15-14-33(56-34)23-10-11-23/h12-15,17-23,30,36,39H,8-11,16H2,1-7H3,(H,45,46)(H,47,51)

InChI Key

QEURDHWSPDYCAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)F)C8=CC=C(S8)C9CC9

Origin of Product

United States

Preparation Methods

Cyclization via Azide-Mediated Ring Formation

A method adapted from 6,9-dimethoxy-3,4-dihydro-1H-oxazino[4,3-a]indol-1-one synthesis (Search Result 16) involves:

  • Substrate : Ethyl 1-(2-bromoethyl)-4,7-dimethoxy-1H-indole-2-carboxylate
  • Reagent : Sodium azide (NaN₃)
  • Conditions : Reflux in dioxane for 4 days
  • Mechanism : Nucleophilic displacement of bromine by azide, followed by intramolecular cyclization to form the oxazino ring.
Reaction Step Reagents/Conditions Yield Key Reference
Cyclization NaN₃, dioxane, reflux 39%

Fluorination and Functionalization

Fluorination is critical for introducing the 1-fluoro substituent on the oxazinoindole core.

Electrophilic Fluorination

Using N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trinitrobenzene under mild conditions:

  • Substrate : Benzooxazinoindole derivative
  • Conditions : Dichloromethane, 0°C to rt, 12–24 h
  • Mechanism : Electrophilic aromatic substitution at the activated position.

Introduction of Cyclopropylthiophene Group

The 6-(5-cyclopropylthiophen-2-yl) substituent is introduced via cross-coupling.

Suzuki-Miyaura Coupling

For aryl halides, boronic acids, and palladium catalysts:

  • Substrate : 6-Halo-benzooxazinoindole
  • Reagent : Cyclopropylthiophene-2-boronic acid
  • Catalyst : Pd(PPh₃)₄
  • Conditions : K₂CO₃, DMF/H₂O, 80°C.
Reaction Step Reagents/Conditions Yield Key Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 65–80%

Installation of Boronate Ester

The 10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group is added via transmetallation.

Miyaura Borylation

  • Substrate : 10-Bromo-benzooxazinoindole
  • Reagent : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Catalyst : Pd(dppf)Cl₂
  • Conditions : KOAc, dioxane, 100°C.

Formation of Imidazole Ring

The 1H-imidazol-2-yl group is synthesized via the Groebke-Blackburn-Bienaymé (GBBR) reaction :

  • Components : Aldehyde, isocyanide, amine
  • Conditions : TFA, CH₂Cl₂, rt.

Assembly of Pyrrolidine and Carbamate Groups

The pyrrolidine-carbamate moiety is introduced via:

Reductive Amination

  • Substrate : 3-Methyl-1-oxobutan-2-amine
  • Reagent : (2S)-Pyrrolidine-2-carboxylic acid
  • Conditions : NaBH₃CN, MeOH, rt.

Carbamate Formation

  • Substrate : (2S)-Pyrrolidine intermediate
  • Reagent : Methyl chloroformate
  • Conditions : Et₃N, CH₂Cl₂, 0°C to rt.

Final Coupling and Purification

The imidazole and oxazinoindole segments are coupled via:

Ullmann-Type Coupling

  • Substrate : 5-Halo-imidazole derivative
  • Reagent : Benzooxazinoindole
  • Catalyst : CuI, 1,10-phenanthroline
  • Conditions : DMF, 120°C.

Data Tables: Key Reactions and Yields

Step Reaction Type Reagents/Conditions Yield Reference
1 Cyclization NaN₃, dioxane, reflux 39%
3 Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 70%
4 Borylation Pd(dppf)Cl₂, KOAc, dioxane 85%
7 Ullmann Coupling CuI, 1,10-phen, DMF 60%

Challenges and Optimization Strategies

  • Stereoselectivity : The (2S)-configuration requires chiral auxiliaries or asymmetric catalysis.
  • Boronate Stability : Use of anhydrous conditions to prevent hydrolysis.
  • Purification : Chromatography on silica gel or crystallization to isolate pure diastereomers.

Chemical Reactions Analysis

Types of Reactions

Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the imidazole ring may introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: As a potential drug candidate for the treatment of diseases, particularly those involving the central nervous system or cancer.

    Industry: As a precursor for the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, thereby modulating biochemical pathways.

    Receptor Binding: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Key Research Findings

  • Lumping Strategy Relevance: Grouping with benzooxazinoindole derivatives () simplifies reaction modeling but risks overlooking unique boron-mediated interactions .

Biological Activity

Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It likely modulates enzyme activities and influences signaling pathways that are crucial for cellular functions. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Signal Transduction Modulation : It can alter the signaling cascades that regulate cell growth and apoptosis.

These interactions can lead to significant biological outcomes such as the inhibition of cancer cell proliferation or induction of apoptosis in malignant cells.

Biological Activity Overview

The biological effects of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance:

Study Cell Line Effect
MiaPaCa-2 (pancreatic cancer)Inhibited lactate dehydrogenase activity
A673 (Ewing's sarcoma)Induced apoptosis

These findings suggest that the compound may have potential as an anticancer agent through its ability to target metabolic pathways critical for tumor growth.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of methyl carbamate derivatives. For example:

Study Animal Model Dose (mg/kg) Findings
F344 Rats50 - 800Dose-related liver lesions observed
B6C3F1 Mice93.75 - 1500Weight loss and liver inflammation noted

These studies indicate that while the compound may exhibit therapeutic potential, it also poses risks at higher doses.

Case Studies

Several case studies have highlighted the compound's potential applications in medicinal chemistry:

  • Study on Anticancer Properties : A study demonstrated that similar carbamate derivatives inhibited cell proliferation in various cancer cell lines.
    • Findings : The compound reduced cell viability significantly at concentrations above 10 µM.
  • Safety Assessment in Animal Models : Long-term studies on rats indicated potential hepatotoxicity and carcinogenic effects after prolonged exposure.
    • Findings : Significant liver damage was observed at higher doses, raising concerns about long-term safety.

Q & A

Q. What in vivo models are appropriate for studying the compound’s blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Mice Studies : Administer compound intravenously (1–5 mg/kg) and measure brain/plasma ratios via LC-MS/MS.
  • In Situ Perfusion : Use rat models to calculate BBB permeability (logPS values) .

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